诺氟沙星盐酸盐

描述

Norfloxacin is an antibiotic that belongs to the class of fluoroquinolone antibiotics . It is used to treat certain bacterial infections in many different parts of the body . Norfloxacin fights bacteria in the body and is used to treat different bacterial infections of the prostate or urinary tract (bladder and kidneys). It is also used to treat gonorrhea .

Synthesis Analysis

A new cocrystal of Norfloxacin has been synthesized through a solvent-mediated transformation experiment in toluene, using resorcinol as a coformer . Another study reported the synthesis of novel amino acid derivatives of norfloxacin .

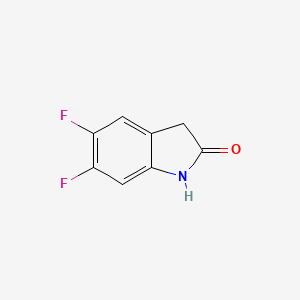

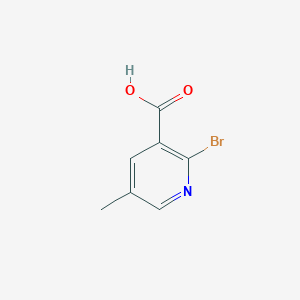

Molecular Structure Analysis

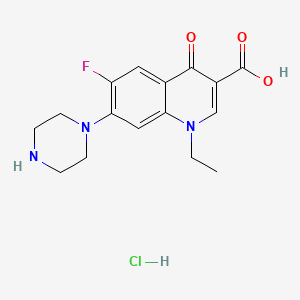

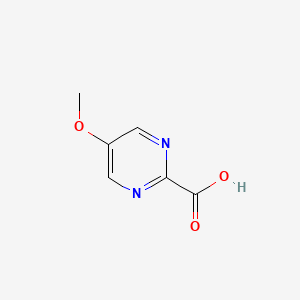

The molecular formula of Norfloxacin hydrochloride is C16H19ClFN3O3 . The molecular weight is 355.79 g/mol .

Chemical Reactions Analysis

A study reported the hydrolysis behavior and pathway of norfloxacin in the hyporheic zone . Another study discussed the improvement of the physicochemical properties of Norfloxacin through cocrystallization .

Physical And Chemical Properties Analysis

A study evaluated the quality as well as the physicochemical equivalence of imported and locally manufactured norfloxacin tablets. The physicochemical evaluation showed that all the tablets met the quality specification with respect to weight variation, hardness, friability, and assay .

科学研究应用

增强的溶解度和溶出曲线

诺氟沙星盐酸盐的溶解度和溶出速率对其作为抗生素的有效性至关重要。 研究已经导致合成了一种诺氟沙星与间苯二酚的共晶,这显著改善了这些性质 . 与单独的诺氟沙星相比,共晶表现出10倍的溶解度,溶解度为2.64 ± 0.39 mg/mL . 这种增强对水溶性差的药物特别有利,因为它可以改善生物利用度。

衍生紫外分光光度法用于药物分析

可以使用衍生紫外分光光度法测定诺氟沙星盐酸盐,这是一种灵敏且经济高效的方法 . 这种技术对药物分析非常有价值,可以对散装和商业制剂中的诺氟沙星进行精确定量。 它展示了极好的相关系数和平均回收率值,表明精度很高 .

抗生素的光催化降解

诺氟沙星类抗生素的光催化降解是一个新兴的研究领域。 研究人员合成了可以分解诺氟沙星的半导体异质结光催化剂,这有可能解决与抗生素污染相关的环境问题 .

作用机制

Target of Action

Norfloxacin hydrochloride primarily targets bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, Norfloxacin hydrochloride disrupts the bacterial DNA processes, leading to the death of the bacteria .

Mode of Action

Norfloxacin hydrochloride is a bactericidal antibiotic. Its mode of action involves blocking bacterial DNA replication by binding to the enzyme DNA gyrase . This binding prevents the untwisting required to replicate one DNA double helix into two . Notably, Norfloxacin hydrochloride has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .

Biochemical Pathways

Norfloxacin hydrochloride affects the biochemical pathways involved in bacterial DNA replication and transcription . By inhibiting DNA gyrase and topoisomerase IV, Norfloxacin hydrochloride disrupts these pathways, leading to the cessation of bacterial growth and multiplication .

Pharmacokinetics

Following oral administration, approximately 30 to 40% of Norfloxacin hydrochloride is rapidly absorbed . Peak serum concentrations of 1.5 to 2.0 pg/ml are achieved within one to two hours after a 400-mg dose . The drug is widely distributed throughout the body and undergoes hepatic metabolism . Approximately 30% of an administered dose is excreted as unchanged drug by glomerular filtration and tubular secretion . Norfloxacin hydrochloride has a terminal elimination half-life of approximately three hours .

Result of Action

The result of Norfloxacin hydrochloride’s action is the inhibition of bacterial growth and multiplication . By binding to DNA gyrase and topoisomerase IV, Norfloxacin hydrochloride disrupts bacterial DNA replication and transcription, leading to the death of the bacteria .

Action Environment

The action of Norfloxacin hydrochloride can be influenced by various environmental factors. For example, the presence of certain ions in the environment can affect the hydrolysis of Norfloxacin hydrochloride . Additionally, the pH of the environment can also influence the drug’s action, with the hydrolysis rates of Norfloxacin hydrochloride being higher under neutral and alkaline conditions compared to acidic conditions .

安全和危害

Norfloxacin may cause swelling or tearing of a tendon, especially in the Achilles’ tendon of the heel. This effect may be more likely to occur if you are over 60, if you take steroid medication, or if you have had a kidney, heart, or lung transplant . A safety data sheet provided by Fisher Scientific indicated that norfloxacin is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

属性

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3.ClH/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;/h7-9,18H,2-6H2,1H3,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWDELPVPRCLQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68077-27-0, 104142-93-0 | |

| Record name | 3-Quinolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68077-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104142-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068077270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O3ULA741Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,6R,7R)-Benzhydryl 7-benzamido-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1590086.png)